Cas no 2228875-20-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol)

1,3,5-Trimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol is a pyrazole-based diol compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a substituted pyrazole core coupled with a vicinal diol moiety, offering versatility as an intermediate in organic synthesis. The presence of both hydroxyl groups enables further functionalization, while the steric hindrance from the isopropyl and methyl groups may enhance stability and selectivity in reactions. This compound is particularly valuable in the development of chiral ligands or biologically active molecules due to its rigid heterocyclic framework. Its synthetic utility lies in its ability to participate in condensation, oxidation, or cross-coupling reactions, making it a useful building block for specialized chemical research.
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol structure
2228875-20-3 structure
商品名:1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol
CAS番号:2228875-20-3
MF:C10H18N2O2
メガワット:198.262122631073
CID:6035694
PubChem ID:165636428

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol
    • EN300-1999939
    • 2228875-20-3
    • 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
    • インチ: 1S/C10H18N2O2/c1-6(2)12-8(4)10(7(3)11-12)9(14)5-13/h6,9,13-14H,5H2,1-4H3
    • InChIKey: GGOORAWFCKZVDV-UHFFFAOYSA-N
    • ほほえんだ: OC(CO)C1C(C)=NN(C=1C)C(C)C

計算された属性

  • せいみつぶんしりょう: 198.136827821g/mol
  • どういたいしつりょう: 198.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1999939-1.0g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
1g
$1286.0 2023-06-02
Enamine
EN300-1999939-5.0g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
5g
$3728.0 2023-06-02
Enamine
EN300-1999939-5g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
5g
$3728.0 2023-09-16
Enamine
EN300-1999939-0.1g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
0.1g
$1131.0 2023-09-16
Enamine
EN300-1999939-0.25g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
0.25g
$1183.0 2023-09-16
Enamine
EN300-1999939-0.5g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
0.5g
$1234.0 2023-09-16
Enamine
EN300-1999939-2.5g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
2.5g
$2520.0 2023-09-16
Enamine
EN300-1999939-0.05g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
0.05g
$1080.0 2023-09-16
Enamine
EN300-1999939-10.0g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
10g
$5528.0 2023-06-02
Enamine
EN300-1999939-1g
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
2228875-20-3
1g
$1286.0 2023-09-16

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 関連文献

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diolに関する追加情報

1-3,5-Dimethyl-1-(Propan-2-Yl)-1H-Pyrazol-4-Ylethane-1,2-Diol: A Comprehensive Overview

The compound with CAS No. 2228875-20-3, commonly referred to as 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yethane-1,2-diol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention in recent years due to their unique chemical properties and versatility in different fields. The structure of this molecule is characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, a propan-2-yl group at position 4, and a diol moiety at the ethane chain. These structural features contribute to its distinctive reactivity and functionality.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The diol moiety in this compound plays a crucial role in its ability to form hydrogen bonds, which is essential for its interactions with biological targets. This property makes it a promising candidate for drug design, especially in the context of enzyme inhibition and receptor modulation. Researchers have explored its potential as a lead compound for treating various diseases, including cancer and neurodegenerative disorders.

In addition to its medicinal applications, 1H-pyrazol derivatives have found utility in materials science. The presence of the propan-2-yl group enhances the molecule's hydrophobicity, making it suitable for applications in polymer chemistry and surfactant design. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative in industrial processes. Its ability to act as a chelating agent has been leveraged in metal extraction and catalysis, further underscoring its multifaceted utility.

The synthesis of 1-(propan-2-yl)-pyrazole derivatives has been optimized through various methodologies, including microwave-assisted synthesis and enzymatic catalysis. These approaches not only enhance the efficiency of production but also align with the principles of sustainable chemistry by minimizing waste and energy consumption. The diastereoselectivity observed during the synthesis of this compound has been extensively studied, providing valuable insights into stereochemical control in organic synthesis.

From an environmental perspective, the biodegradability and eco-toxicological profile of this compound have been assessed to ensure its safe use in commercial applications. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, making it a viable option for use in eco-friendly products. Regulatory compliance has also been ensured by adhering to international standards for chemical safety and risk assessment.

Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the properties of pyrazole-based diols like this compound. Quantum mechanical calculations are being employed to predict its electronic structure and reactivity patterns, which can guide future modifications for enhanced performance. Collaborative efforts between academia and industry are also fostering innovation in its application across diverse sectors.

In conclusion, CAS No. 2228875-20-3, or 1-(propan-2-yl)-pyrazole derivative, represents a remarkable example of how advanced chemical design can lead to versatile compounds with wide-ranging applications. Its unique structure endows it with properties that make it invaluable in fields such as pharmacology, materials science, and sustainable chemistry. As research continues to uncover new potentials for this compound, it stands poised to play an increasingly significant role in both scientific discovery and industrial innovation.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.